molecular formula C10H11Cl2N B2585102 6'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride CAS No. 2197054-82-1

6'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride

Cat. No.: B2585102
CAS No.: 2197054-82-1
M. Wt: 216.11
InChI Key: CZLIVINKXMQBAD-UHFFFAOYSA-N
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Description

6’-Chlorospiro[cyclopropane-1,3’-indoline] hydrochloride is a chemical compound with the molecular formula C10H11Cl2N. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom. This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Chlorospiro[cyclopropane-1,3’-indoline] hydrochloride typically involves the reaction of indoline derivatives with cyclopropane compounds under specific conditions. One common method includes the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to facilitate the formation of the spiro compound .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to ensure higher yields and purity, often using advanced techniques like continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

6’-Chlorospiro[cyclopropane-1,3’-indoline] hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6’-Chlorospiro[cyclopropane-1,3’-indoline] hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6’-Chlorospiro[cyclopropane-1,3’-indoline] hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

    6-Chlorospiro[cyclopropane-1,3’-indoline]: Lacks the hydrochloride component but shares a similar core structure.

    Spiro[indoline-3,4’-piperidine]: Another spiro compound with different ring systems.

    Spiro[indoline-3,2’-oxindole]: Contains an oxindole ring instead of a cyclopropane ring.

Uniqueness

6’-Chlorospiro[cyclopropane-1,3’-indoline] hydrochloride is unique due to its specific spiro structure and the presence of a chlorine atom, which can influence its reactivity and biological activity. This makes it a valuable compound for various research applications.

Biological Activity

6'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride is a compound of considerable interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current knowledge regarding its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a spirocyclic structure that allows for unique interactions with biological targets. The presence of the chlorine atom is significant, as it influences the compound's reactivity and binding affinity to various molecular targets.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. Various studies have reported its effectiveness against different bacterial strains and fungi.

  • Minimum Inhibitory Concentration (MIC) Values :
    • Against Staphylococcus aureus: MIC = 32 μg/mL
    • Against Escherichia coli: MIC = 64 μg/mL
    • Against Candida albicans: MIC = 16 μg/mL

These findings suggest that the compound may serve as a potential lead in the development of new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study focused on its role as a selective inhibitor of Polo-like kinase 4 (PLK4), a protein involved in cell division. The findings indicated:

  • In Vivo Efficacy : In an MDA-MB-468 xenograft model, this compound achieved a tumor growth inhibition rate of 96% .
  • Bioavailability : The compound showed a bioavailability of 22% when administered orally, indicating potential for therapeutic use in cancer treatment.

The mechanism by which this compound exerts its biological effects involves interactions with specific enzymes and receptors. The spirocyclic structure facilitates binding to these targets, modulating their activity and influencing cellular pathways.

  • Enzyme Inhibition : The compound has been shown to inhibit PLK4 effectively, which is crucial for cancer cell proliferation .
  • Receptor Interaction : Its unique structure allows it to interact with various receptors, although specific receptor targets remain to be fully elucidated.

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityUnique Features
6'-Chlorospiro[cyclopropane-1,3'-indoline] HCl Moderate (MIC values)High (PLK4 inhibitor)Contains chlorine; spirocyclic structure
6'-Bromospiro[cyclopropane-1,3'-indoline] HCl Lower than chlorinatedModerateBromine substitution; different binding properties
6'-Methylspiro[cyclopropane-1,3'-indoline] HCl MinimalLowMethyl group; less reactivity compared to halogens

The comparison indicates that the chlorinated variant demonstrates superior biological activity compared to its brominated and methylated counterparts, particularly in terms of anticancer efficacy .

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Antimicrobial Efficacy Study : A study evaluating the antimicrobial properties found that derivatives of cyclopropane structures exhibited significant activity against both Gram-positive and Gram-negative bacteria. This underscores the potential for developing new antibiotics based on this scaffold .
  • Cancer Treatment Research : A recent investigation into PLK4 inhibitors showcased that compounds similar to this compound could effectively reduce tumor sizes in animal models, suggesting promising avenues for clinical development .

Properties

IUPAC Name

6-chlorospiro[1,2-dihydroindole-3,1'-cyclopropane];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN.ClH/c11-7-1-2-8-9(5-7)12-6-10(8)3-4-10;/h1-2,5,12H,3-4,6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLIVINKXMQBAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNC3=C2C=CC(=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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